5-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene
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Overview
Description
5-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene is an organic compound with the molecular formula C12H18O. It is a derivative of 4,7-methano-1H-indene, featuring an ethoxy group at the 5-position. This compound is known for its unique structure, which includes a bicyclic system with a methano bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene typically involves the reaction of 4,7-methano-1H-indene with ethyl alcohol under acidic conditions. The reaction proceeds through an electrophilic addition mechanism, where the ethoxy group is introduced at the 5-position of the indene ring.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as sulfuric acid or Lewis acids can be employed to facilitate the addition of the ethoxy group. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene involves its interaction with specific molecular targets. The ethoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s bicyclic structure also contributes to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-indene: The parent compound without the ethoxy group.
Dicyclopentadiene, 9,10-dihydro: A related bicyclic compound with similar structural features.
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro: A chlorinated derivative with different chemical properties.
Uniqueness
5-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
27814-41-1 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
9-ethoxytricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C12H18O/c1-2-13-12-7-8-6-11(12)10-5-3-4-9(8)10/h3,5,8-12H,2,4,6-7H2,1H3 |
InChI Key |
MFSOXQKQXQKWST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC2CC1C3C2CC=C3 |
Origin of Product |
United States |
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